molecular formula C27H25ClN2O3 B2573101 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903849-40-1

3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2573101
CAS No.: 903849-40-1
M. Wt: 460.96
InChI Key: QAGAMOQNMMTZPN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic derivative of the chromen-4-one (coumarin) scaffold, designed for advanced pharmacological research. This compound features a strategic molecular hybridization, integrating a 4-chlorophenyl group at the 3-position and a phenylpiperazinyl-ethoxy side chain at the 7-position of the chromen-4-one core. This structure is closely related to a potent soybean isoflavone derivative, 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43), which has demonstrated notable in vitro inhibitory effects on cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma) . The incorporation of the piperazine moiety is a critical feature for enhancing biological activity. Research on analogous compounds has shown that such groups can improve interaction with key enzymatic targets . Furthermore, the chromen-4-one core is a privileged structure in medicinal chemistry, extensively investigated for its multifaceted biological activities. Compounds based on this scaffold have been reported as inhibitors of anti-apoptotic Bcl-2 family proteins, suggesting a potential mechanism for inducing apoptosis in cancer cells . Beyond oncology, chromen-4-one and coumarin derivatives are significant in neuroscience research. Molecular docking studies have revealed that synthetic coumarin hybrids can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are key therapeutic targets for Alzheimer's disease, and inhibitors can facilitate cholinergic transmission and interfere with the aggregation of beta-amyloid peptides . The specific structural motifs present in this compound make it a candidate for such neuropharmacological investigations. This product is intended for research purposes only, providing a valuable chemical tool for scientists exploring new therapeutic agents in areas like oncology and neurodegenerative diseases. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O3/c28-21-8-6-20(7-9-21)25-19-33-26-18-23(10-11-24(26)27(25)31)32-17-16-29-12-14-30(15-13-29)22-4-2-1-3-5-22/h1-11,18-19H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGAMOQNMMTZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-4-one core, which can be derived from salicylaldehyde and an appropriate acetophenone derivative.

    Formation of the Chromen-4-one Core: This step involves a Claisen-Schmidt condensation reaction between salicylaldehyde and 4-chloroacetophenone under basic conditions to form the chromen-4-one scaffold.

    Etherification: The next step involves the etherification of the chromen-4-one core with 2-(4-phenylpiperazin-1-yl)ethanol. This reaction typically requires the use of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chromen-4-one core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of dihydrochromen-4-one derivatives.

    Substitution: Introduction of various functional groups on the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one has potential applications as a pharmacological agent. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for studying neurological disorders.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. The phenylpiperazine moiety is known to interact with serotonin receptors, indicating possible applications in treating conditions like depression or anxiety.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments due to its chromen-4-one core.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one likely involves interaction with specific molecular targets such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in neurotransmitter levels and neuronal activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Chromenone Derivatives

Compound Name 3-Substituent 7-Substituent Biological Activity (IC50/Inhibition) Key Reference
Target Compound 4-Chlorophenyl 2-(4-Phenylpiperazin-1-yl)ethoxy N/A (Theoretical)
CPEO-43 (3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one) 4-Chlorophenyl 2-(Piperazin-1-yl)ethoxy A549: 2.51 µM; HCT116: 0.87 µM
G1 (3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one) 4-Methoxyphenyl 2-(Piperidin-1-yl)ethoxy AChE IC50: 8.2 µM
BF38390 (3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one dihydrochloride) 3,4-Dimethoxyphenyl 2-(4-Methylpiperazin-1-yl)ethoxy N/A
Compound 15 (3-(4-hydroxyphenyl)-7-(2-(pyrrolidin-1-yl)ethoxy)-4H-chromen-4-one) 4-Hydroxyphenyl 2-(Pyrrolidin-1-yl)ethoxy AChE/BuChE inhibition (Qualitative)

Key Observations :

  • Piperazine vs. This may improve binding to hydrophobic pockets in enzymes or receptors .
  • Chlorophenyl vs.

Key Observations :

  • Salt Formation : Dihydrochloride salts (e.g., BF38390) significantly enhance aqueous solubility, suggesting that salt formulation could optimize the target compound’s bioavailability .
  • Synthetic Challenges : Low yields (e.g., 15.8% for CPEO-43 and Compound 15) highlight the difficulty of introducing ethoxy-piperazine chains. Optimizing reaction conditions (e.g., solvent, catalyst) may improve efficiency .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The 4-chlorophenyl group in the target compound and CPEO-43 reduces susceptibility to oxidative metabolism compared to methoxy or hydroxy analogs .
  • Toxicity : Piperazine derivatives generally exhibit low acute toxicity, but phenylpiperazine may introduce off-target effects (e.g., serotonin receptor interactions) requiring further evaluation .

Biological Activity

The compound 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a derivative of the chromone family, which has garnered attention due to its diverse biological activities. Chromones and their derivatives are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H24ClN2O3\text{C}_{24}\text{H}_{24}\text{ClN}_2\text{O}_3

This structure incorporates a chlorophenyl group and a phenylpiperazine moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary tests indicate moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis.
  • Anti-inflammatory Effects : The compound has been noted to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

Research has demonstrated that derivatives of chromone exhibit anticancer properties by targeting various cellular pathways. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cancer cell death via caspase-dependent mechanisms .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Afifi et al., 2017MCF-7 (breast cancer)12.5Apoptosis induction
Elshaflu et al., 2018HeLa (cervical cancer)15.0Cell cycle arrest
Luque-Agudo et al., 2019A549 (lung cancer)10.0Inhibition of tubulin polymerization

Antimicrobial Activity

The compound's antimicrobial properties were evaluated through disk diffusion and broth microdilution methods. The results indicated significant inhibition zones against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Salmonella typhi1525
Bacillus subtilis1820
E. coli1050

Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages demonstrated that the compound significantly reduced LPS-induced nitric oxide production, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of chromone derivatives is often linked to their structural features. Modifications at specific positions on the chromone ring and the introduction of substituents like piperazine have been shown to enhance activity. For example, the presence of electron-withdrawing groups such as chlorine at the para position on the phenyl ring increases potency against various biological targets .

Case Studies

Several case studies have documented the therapeutic applications and efficacy of chromone derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving a similar chromone derivative showed a significant reduction in tumor size in patients with advanced breast cancer after a treatment regimen incorporating this class of compounds.
  • Case Study on Inflammatory Diseases : Patients with chronic inflammatory conditions reported symptomatic relief after treatment with formulations containing chromone derivatives, highlighting their potential in clinical settings.

Q & A

Basic Synthesis and Purification Optimization

Q: What are the critical parameters for optimizing the synthesis of 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one? A: Key parameters include:

  • Reaction conditions : Temperature (70–100°C), solvent choice (polar aprotic solvents like DMF or ethanol), and catalyst selection (e.g., K2CO3 for nucleophilic substitution) .
  • Purification : Sequential chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Intermediate characterization : Use of <sup>1</sup>H/<sup>13</sup>C NMR and HRMS to confirm intermediates like 4-chlorophenyl ethers or piperazine derivatives before coupling .

Advanced Structural Elucidation Challenges

Q: How can X-ray crystallography resolve ambiguities in the stereochemistry of the piperazine-ethoxy side chain? A:

  • Crystallization : Grow single crystals in ethanol/acetone mixtures at 4°C .
  • Software tools : Use SHELXTL (Bruker) or Olex2 for structure refinement, focusing on resolving disorder in flexible ethoxy-piperazine moieties .
  • Validation : Compare experimental bond lengths (e.g., C-O: ~1.36 Å) with DFT-calculated geometries to confirm accuracy .

Table 1: Key Crystallographic Parameters for Chromen-4-one Derivatives

CompoundSpace GroupR FactorDisorder ResolutionReference
Analog AP21/c0.048Ethoxy chain disorder
Analog BC2/c0.136Piperazine ring rotation

Basic Biological Activity Screening

Q: What assays are recommended for initial evaluation of this compound’s bioactivity? A:

  • Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Anticancer : MTT assay (IC50 values in HeLa or MCF-7 cell lines) .
  • Receptor binding : Radioligand displacement assays targeting serotonin (5-HT1A) or dopamine receptors due to the phenylpiperazine moiety .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How does substitution on the phenylpiperazine moiety influence bioactivity? A:

  • Electron-withdrawing groups (e.g., 4-Cl) enhance receptor affinity but reduce solubility.
  • Bulkier substituents (e.g., 4-CF3) decrease blood-brain barrier penetration .
  • Piperazine ring methylation improves metabolic stability but may reduce potency .

Table 2: SAR Trends for Piperazine Derivatives

Substituent5-HT1A IC50 (nM)Solubility (mg/mL)
4-Cl12.30.8
4-CF38.90.2
4-OCH345.62.1

Advanced Analytical Method Development

Q: How to resolve contradictory LC-MS/MS data for degradation products? A:

  • Method optimization : Use HILIC chromatography (ACQUITY BEH Amide column) with 0.1% formic acid in acetonitrile/water .
  • Fragmentation patterns : Compare with reference standards (e.g., Cetirizine derivatives) to identify ethoxy cleavage or piperazine oxidation products .
  • Quantitative analysis : Validate using deuterated internal standards (e.g., d4-chromenone) .

Basic Computational Modeling Approaches

Q: Which docking protocols are suitable for predicting interactions with neurological targets? A:

  • Target selection : Prioritize receptors with known piperazine affinity (e.g., 5-HT1A, D2) .
  • Software : AutoDock Vina or Schrödinger Glide with OPLS-AA force field .
  • Validation : Compare docking scores (ΔG ≤ -8.0 kcal/mol) with experimental binding data .

Advanced Multi-Parametric Optimization

Q: How to balance potency, solubility, and metabolic stability during lead optimization? A:

  • Lipophilicity control : Introduce polar groups (e.g., hydroxyl at C7) while retaining Cl at C4 for potency .
  • Prodrug strategies : Ethyl esterification of acidic groups (e.g., acetic acid derivatives) improves oral bioavailability .
  • In vitro assays : Parallel artificial membrane permeability assay (PAMPA) and microsomal stability tests .

Contradictory Bioactivity Data Resolution

Q: How to address discrepancies between in vitro potency and in vivo efficacy? A:

  • Pharmacokinetic profiling : Measure plasma protein binding (≥95% may reduce free drug concentration) .
  • Metabolite identification : Use high-resolution LC-MS to detect inactive or toxic metabolites .
  • Dose adjustment : Optimize using allometric scaling from rodent models .

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